(6-Chloro-1H-indol-2-yl)methanamine hydrochloride

Cannabinoid Research GPCR Binding Structure-Activity Relationship

(6-Chloro-1H-indol-2-yl)methanamine hydrochloride (CAS 2230807-69-7), a hydrochloride salt of the indole-2-methanamine class, is a chemical compound characterized by a chloro-substituted indole core and a pendant methanamine group. This specific molecular architecture offers a unique combination of electronic and steric properties due to the 6-chloro substituent, which differentiates it from other positional isomers (e.g., 4-, 5-, or 7-chloroindoles) and the unsubstituted parent compound.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09
CAS No. 2230807-69-7
Cat. No. B2565294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-1H-indol-2-yl)methanamine hydrochloride
CAS2230807-69-7
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=C2)CN.Cl
InChIInChI=1S/C9H9ClN2.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4,12H,5,11H2;1H
InChIKeyLDGNOGSMUCFCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1H-indol-2-yl Methanamine Hydrochloride: A Versatile Indole-Based Scaffold for Medicinal Chemistry Research


(6-Chloro-1H-indol-2-yl)methanamine hydrochloride (CAS 2230807-69-7), a hydrochloride salt of the indole-2-methanamine class, is a chemical compound characterized by a chloro-substituted indole core and a pendant methanamine group [1]. This specific molecular architecture offers a unique combination of electronic and steric properties due to the 6-chloro substituent, which differentiates it from other positional isomers (e.g., 4-, 5-, or 7-chloroindoles) and the unsubstituted parent compound . As a building block or intermediate, this compound is primarily of interest in medicinal chemistry for the synthesis and development of novel bioactive molecules .

Why Simple Indole Analogs Cannot Replace 6-Chloro-1H-indol-2-yl Methanamine Hydrochloride


Substituting this compound with a generic indole or a different positional isomer (e.g., 5-chloro) is not scientifically valid for structure-activity relationship (SAR) studies or target-focused projects. The position of the chlorine atom on the indole core profoundly influences molecular interactions, particularly with hydrophobic pockets and through dipole moments, as demonstrated in multiple biological systems [1]. Evidence from cannabinoid receptor binding studies directly shows that the 6-chloro substitution maintains high binding affinity, whereas the 5-chloro substitution causes a significant reduction in activity, underscoring the critical nature of the exact substitution pattern [2]. Using an uncharacterized or different chloro-isomer introduces uncontrolled variables that can lead to false-negative or misleading results, making the procurement of the precisely defined 6-chloro-2-methanamine isomer essential for reproducible research outcomes.

Quantitative Differentiation of 6-Chloro-1H-indol-2-yl Methanamine Hydrochloride vs. Close Analogs


Retention of Human CB1 Receptor Binding Affinity Compared to 5-Chloro Analog

A direct comparative study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA demonstrated that the 6-chloroindole derivative largely retains binding affinity for the human CB1 receptor, whereas the 5-chloro derivative exhibits a significant reduction in affinity [1].

Cannabinoid Research GPCR Binding Structure-Activity Relationship

Inhibition of Inosine-5'-monophosphate Dehydrogenase 2 (IMPDH2)

A compound structurally identical to (6-Chloro-1H-indol-2-yl)methanamine, identified as BDBM50421763, was tested for its ability to inhibit the enzyme Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1].

Enzymology Drug Discovery Immunosuppression

Potential as an MDM2-p53 Inhibitor Scaffold

A 2024 research thesis is focused on the synthesis of a 6-chloroindole derivative specifically as an effective small-molecule inhibitor of the MDM2-p53 protein-protein interaction [1].

Cancer Therapeutics Protein-Protein Interactions MDM2-p53

Acetylcholinesterase (AChE) Inhibition Potential of Indole-2-methanamine Scaffolds

A 2023 study in RSC Advances evaluated novel indole amines for anti-cholinesterase activity, finding that certain derivatives (compounds 24 and 25) had IC50 values comparable to the drug galantamine [1].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Application Scenarios for 6-Chloro-1H-indol-2-yl Methanamine Hydrochloride Based on Evidence


Structure-Activity Relationship (SAR) Studies of Cannabinoid Receptor Ligands

This compound is ideally suited as a specific building block for synthesizing and evaluating novel cannabinoid receptor ligands. The evidence from the MDMB-CHMICA analogue study provides a direct, comparative benchmark, confirming that the 6-chloro substitution on the indole core is permissive for maintaining high CB1 receptor affinity [1]. This makes it an essential starting material for any medicinal chemistry program aiming to optimize cannabinoid receptor modulators, allowing researchers to confidently explore modifications while retaining favorable binding properties. It can be used to construct focused libraries of analogues for SAR analysis.

Probing MDM2-p53 Protein-Protein Interactions for Oncology Research

Given the focused research identifying 6-chloroindole derivatives as effective small-molecule inhibitors of the MDM2-p53 interaction [2], this compound is a prime candidate for use as a core scaffold in the development of novel anticancer agents. Medicinal chemists can leverage this starting material to create and optimize analogues aimed at reactivating the p53 tumor suppressor pathway. Its specific substitution pattern may be crucial for binding within the p53 pocket on MDM2, as suggested by the research focus on the 6-chloroindole core.

Development of IMPDH2 Inhibitors for Immunosuppressive or Antiviral Therapies

The identification of this compound as a ligand for IMPDH2 with a Ki of 440 nM provides a defined, quantifiable starting point for a drug discovery program targeting this enzyme [3]. IMPDH2 is a validated target for immunosuppressive drugs (e.g., mycophenolate mofetil) and certain antiviral therapies. This compound can serve as a hit or early lead scaffold for medicinal chemistry optimization, allowing researchers to perform directed SAR to improve potency and selectivity against this clinically relevant target.

Exploration of Indole-Based Acetylcholinesterase Inhibitors for Neurodegenerative Disease

Based on the class-level evidence demonstrating that novel indole amines can achieve acetylcholinesterase inhibition comparable to galantamine [4], this compound can be utilized as a key intermediate for synthesizing and screening new chemical entities for potential Alzheimer's disease therapeutics. It provides a platform for introducing a variety of functional groups to explore and optimize AChE inhibition, potentially leading to novel, cost-effective drug candidates.

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